5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- is a chemical compound with the molecular formula C8H10O4. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- typically involves the reaction of appropriate starting materials with oxidizing agents. One common method includes the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene esters under controlled conditions . The reaction conditions, such as temperature and solvent, can be adjusted based on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and inhibition mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- include:
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
- Cyclopropane-1,1-dicarboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
3709-32-8 |
---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
6,6-dimethyl-2-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C14H14O4/c1-13(2)17-11(15)14(12(16)18-13)8-10(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
RJSCODSWRYREHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C2(CC2C3=CC=CC=C3)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.